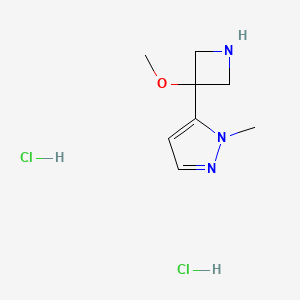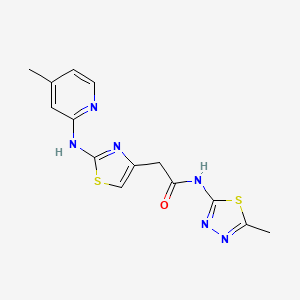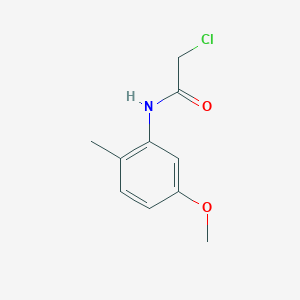![molecular formula C16H24ClN3O4 B2471814 2-Chloro-1-[4-methoxy-4-[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]propan-1-one CAS No. 2411287-45-9](/img/structure/B2471814.png)
2-Chloro-1-[4-methoxy-4-[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-[4-methoxy-4-[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]propan-1-one is a chemical compound that attracts attention due to its unique structural characteristics and potential applications. It is known for the presence of multiple functional groups, including chloro, methoxy, oxadiazole, and piperidine, which contribute to its diverse chemical behavior and interaction with biological systems.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-[4-methoxy-4-[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]propan-1-one involves several key steps:
Formation of the oxadiazole ring: : Starting with appropriate carboxylic acid and hydrazine derivatives, the oxadiazole ring is formed via cyclization reactions.
Attachment of the oxan-4-yl group: : This involves nucleophilic substitution reactions, where an oxan-4-yl moiety is introduced to the oxadiazole ring.
Integration of the piperidine ring: : The piperidine ring is incorporated through amination reactions, forming a stable bond with the oxadiazole scaffold.
Final substitution to introduce the chloro and methoxy groups: : These groups are introduced through electrophilic and nucleophilic substitution reactions, ensuring the formation of the final compound.
Industrial Production Methods
Industrial production may utilize a more streamlined process with optimization for yield and purity. Key considerations include the selection of solvents, catalysts, and reaction conditions that ensure scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The methoxy group can undergo oxidation to form various oxidized derivatives.
Reduction: : The compound can be reduced at the oxadiazole ring or chloro group, leading to different products.
Common Reagents and Conditions
Oxidation: : Uses reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: : Involves reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Utilizes nucleophiles like amines, thiols, or alkoxides under mild to moderate conditions.
Major Products
The major products formed include oxidized methoxy derivatives, reduced oxadiazole or chloro derivatives, and substituted analogs where the chloro group is replaced by other functional groups.
Wissenschaftliche Forschungsanwendungen
2-Chloro-1-[4-methoxy-4-[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]propan-1-one finds applications in several fields:
Chemistry: : Used as a building block in organic synthesis and material science.
Biology: : Studied for its interaction with biological molecules and potential as a probe in biochemical assays.
Medicine: : Investigated for its pharmacological properties, including potential therapeutic effects and drug development.
Industry: : Utilized in the synthesis of advanced materials and specialty chemicals.
Wirkmechanismus
The compound exerts its effects through interaction with specific molecular targets:
Binding to enzymes and receptors: : It can inhibit or activate enzyme activity, affecting biochemical pathways.
Pathway modulation: : Influences signal transduction pathways, altering cellular responses and functions.
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 2-Chloro-1-[4-methoxy-4-[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]propan-1-one stands out due to its unique combination of functional groups and structural features. Similar compounds might include:
1-Chloro-4-[4-methoxy-4-[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]butane-1-one: : Differs by the length of the carbon chain.
2-Chloro-1-[4-hydroxy-4-[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]propan-1-one: : Variation in the functional groups (hydroxy instead of methoxy).
2-Fluoro-1-[4-methoxy-4-[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]propan-1-one: : Different halogen substitution (fluoro instead of chloro).
Eigenschaften
IUPAC Name |
2-chloro-1-[4-methoxy-4-[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClN3O4/c1-11(17)14(21)20-7-5-16(22-2,6-8-20)15-18-13(19-24-15)12-3-9-23-10-4-12/h11-12H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYBHNYTZLAIXBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)(C2=NC(=NO2)C3CCOCC3)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 5-(phenethylcarbamoyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate](/img/structure/B2471734.png)
![2-[4-(Furan-2-carbonyl)piperazin-1-yl]acetamide](/img/structure/B2471735.png)
![4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid dihydrochloride](/img/structure/B2471737.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-3-fluoro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2471738.png)

![2-mercapto-1-(3-(trifluoromethyl)phenyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B2471745.png)





![N-ethyl-4-[2-(furan-2-yl)-2-oxoethyl]piperazine-1-carboxamide](/img/structure/B2471753.png)
